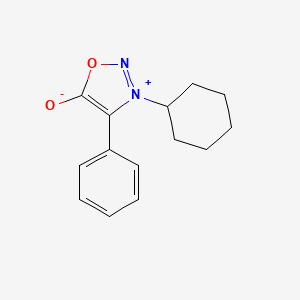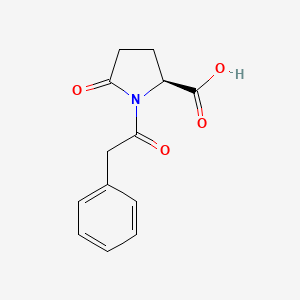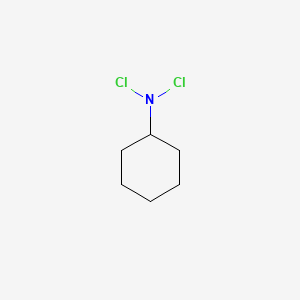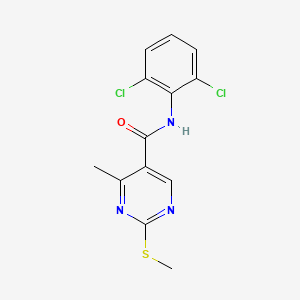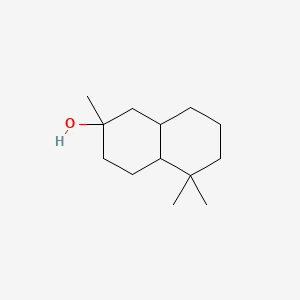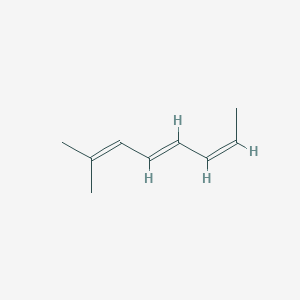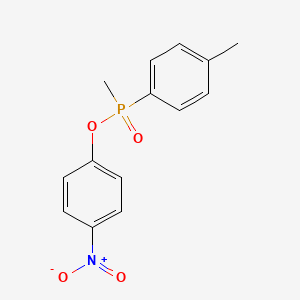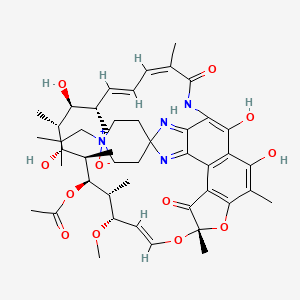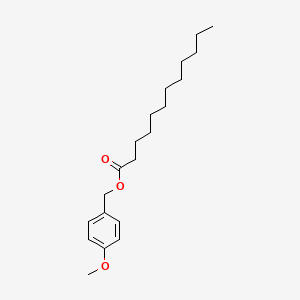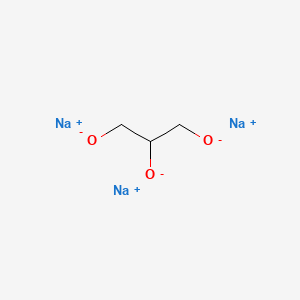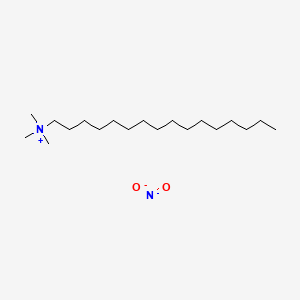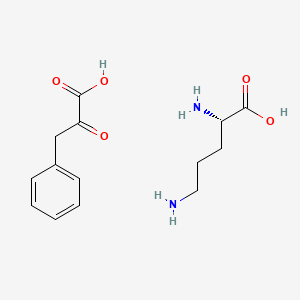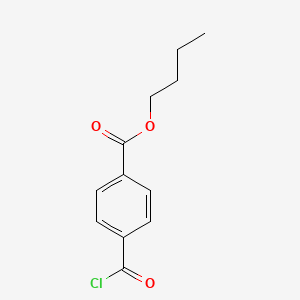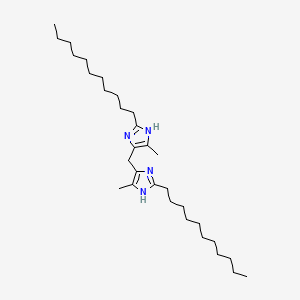
1H-Imidazole, 4,4'-methylenebis(5-methyl-2-undecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by its unique structure, which includes two imidazole rings connected by a methylene bridge and substituted with long alkyl chains. This structure imparts unique physical and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions.
Substitution with Alkyl Chains:
Methylene Bridge Formation: The methylene bridge connecting the two imidazole rings can be formed through a condensation reaction involving formaldehyde or other methylene donors.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl chains, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds.
科学的研究の応用
1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
作用機序
The mechanism of action of 1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, contributing to its therapeutic potential.
類似化合物との比較
Similar Compounds
1H-Imidazole, 4-methyl-: A simpler imidazole derivative with a single methyl group substitution.
1H-Imidazole-4-methanol, 5-methyl-: An imidazole derivative with a hydroxymethyl group and a methyl group substitution.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: A compound with two imidazole rings connected by a benzene ring.
Uniqueness
1H-Imidazole, 4,4’-methylenebis(5-methyl-2-undecyl-) is unique due to its long alkyl chains and methylene bridge, which impart distinct physical and chemical properties. These features make it suitable for specialized applications in various fields, distinguishing it from simpler imidazole derivatives .
特性
CAS番号 |
96608-90-1 |
|---|---|
分子式 |
C31H56N4 |
分子量 |
484.8 g/mol |
IUPAC名 |
5-methyl-4-[(5-methyl-2-undecyl-1H-imidazol-4-yl)methyl]-2-undecyl-1H-imidazole |
InChI |
InChI=1S/C31H56N4/c1-5-7-9-11-13-15-17-19-21-23-30-32-26(3)28(34-30)25-29-27(4)33-31(35-29)24-22-20-18-16-14-12-10-8-6-2/h5-25H2,1-4H3,(H,32,34)(H,33,35) |
InChIキー |
SQZLLYMZDZQMRH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=NC(=C(N1)C)CC2=C(NC(=N2)CCCCCCCCCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


